molecular formula C20H20FN5OS B11395425 3-ethyl-N-(4-fluorophenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N-(4-fluorophenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11395425
M. Wt: 397.5 g/mol
InChI Key: IPGCLRNORRLPGZ-UHFFFAOYSA-N
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Description

3-ETHYL-N-(4-FLUOROPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 3-ETHYL-N-(4-FLUOROPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ETHYL-N-(4-FLUOROPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-N-(4-FLUOROPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and related heterocyclic compounds. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which can influence its chemical and biological properties.

Properties

Molecular Formula

C20H20FN5OS

Molecular Weight

397.5 g/mol

IUPAC Name

3-ethyl-N-(4-fluorophenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5OS/c1-3-16-23-24-20-26(16)25-17(13-6-4-12(2)5-7-13)18(28-20)19(27)22-15-10-8-14(21)9-11-15/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

IPGCLRNORRLPGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)C

Origin of Product

United States

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